![molecular formula C26H29NO3 B10821508 [(2R)-1-[[4-[(3-phenylmethoxyphenoxy)methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821508.png)
[(2R)-1-[[4-[(3-phenylmethoxyphenoxy)methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 49, identified by the PubMed ID 30889352, is a potent inhibitor of sphingosine kinase. It is equipotent at both isoforms, sphingosine kinase 1 and sphingosine kinase 2 . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer and inflammatory diseases.
Preparation Methods
The synthetic routes and reaction conditions for compound 49 involve multiple steps. The detailed synthetic pathway is typically outlined in specialized chemical literature. Industrial production methods for such compounds often involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Compound 49 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 49 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of sphingosine kinase.
Biology: It helps in understanding the role of sphingosine kinase in cellular processes.
Medicine: It has potential therapeutic applications in cancer and inflammatory diseases due to its inhibitory effects on sphingosine kinase.
Industry: It can be used in the development of new drugs targeting sphingosine kinase.
Mechanism of Action
Compound 49 exerts its effects by inhibiting sphingosine kinase, an enzyme involved in the phosphorylation of sphingosine to sphingosine-1-phosphate. This inhibition disrupts the sphingosine-1-phosphate signaling pathway, which is involved in various cellular processes, including cell growth, survival, and migration .
Comparison with Similar Compounds
Compound 49 is unique in its equipotent inhibition of both sphingosine kinase 1 and sphingosine kinase 2. Similar compounds include:
Compound 59: Another sphingosine kinase inhibitor with slightly different potency and selectivity.
Compound 60: Similar in structure but with different inhibitory properties.
These comparisons highlight the unique properties of compound 49, particularly its balanced inhibition of both isoforms of sphingosine kinase.
Properties
Molecular Formula |
C26H29NO3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[(2R)-1-[[4-[(3-phenylmethoxyphenoxy)methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C26H29NO3/c28-18-24-8-5-15-27(24)17-21-11-13-23(14-12-21)20-30-26-10-4-9-25(16-26)29-19-22-6-2-1-3-7-22/h1-4,6-7,9-14,16,24,28H,5,8,15,17-20H2/t24-/m1/s1 |
InChI Key |
SPXSEZMVRJLHQG-XMMPIXPASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC=CC(=C3)OCC4=CC=CC=C4)CO |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC=CC(=C3)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
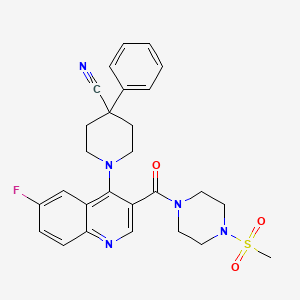
![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)
![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)
![(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide](/img/structure/B10821466.png)
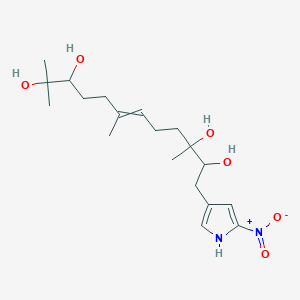
![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)


![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)
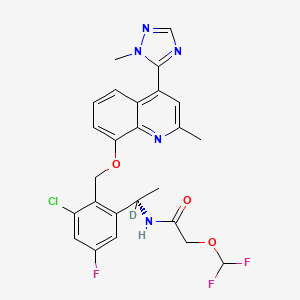
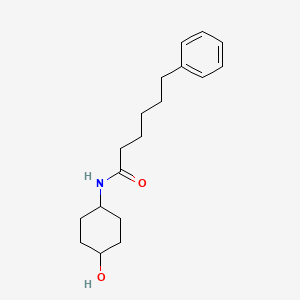
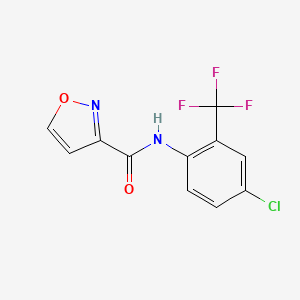
![6-(4-tert-Butylphenyl)-4-(2-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B10821513.png)
